

CAS number and molecular formula of 2-Bromoquinoline

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Compound of Interest

Compound Name: 2-Bromoquinoline

Cat. No.: B184079

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An In-depth Technical Guide to **2-Bromoquinoline**: Properties, Synthesis, and Applications in Research and Development

Core Tenets of 2-Bromoquinoline

CAS Number: 2005-43-8^{[1][2][3][4]} Molecular Formula: C₉H₆BrN^{[1][2][3][4]}

2-Bromoquinoline is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and organic synthesis.^[1] Characterized by a bromine atom at the 2-position of the quinoline ring, this versatile intermediate is instrumental in the development of novel pharmaceuticals, agrochemicals, and functional materials.^[1] Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecular architectures.^[5] This guide provides a comprehensive overview of **2-Bromoquinoline**, detailing its physicochemical properties, synthetic protocols, reactivity, and its significant role in drug discovery, with a focus on its potential as an anticancer agent.

Physicochemical and Spectroscopic Data

The physical properties and expected spectroscopic characteristics of **2-Bromoquinoline** are summarized below. This data is essential for its identification, handling, and use in synthetic applications.

Table 1: Physicochemical Properties of 2-Bromoquinoline

Property	Value	Reference(s)
CAS Number	2005-43-8	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₆ BrN	[1] [2] [3] [4]
Molecular Weight	208.06 g/mol	[1] [3]
Appearance	White to light yellow powder or crystal	[1]
Melting Point	44-51 °C	[1] [2]
Boiling Point	115 °C @ 0.3 mmHg	[1] [6]
Purity	≥95% - 98%	[1] [2]

Table 2: Spectroscopic Data for 2-Bromoquinoline

Technique	Expected Characteristics
^1H NMR	Aromatic protons are expected in the δ 7.0-9.0 ppm range. Protons on the pyridine ring are typically more deshielded than those on the benzene ring.
^{13}C NMR	Aromatic carbons are expected in the δ 110-160 ppm range. The carbon atom bonded to bromine (C2) will be significantly influenced.
IR Spectroscopy	Characteristic peaks for aromatic C-H stretching are expected above 3000 cm^{-1} . Aromatic C=C and C=N stretching vibrations are anticipated in the $1400\text{-}1600\text{ cm}^{-1}$ region. ^[7]
Mass Spectrometry	The mass spectrum will exhibit two characteristic molecular ion peaks of similar intensity at $m/z = 207$ and 209 , corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br). ^[8]

Synthesis and Reactivity

2-Bromoquinoline is a key substrate for creating a wide array of substituted quinolines. Its bromine atom is highly susceptible to displacement and facilitates participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

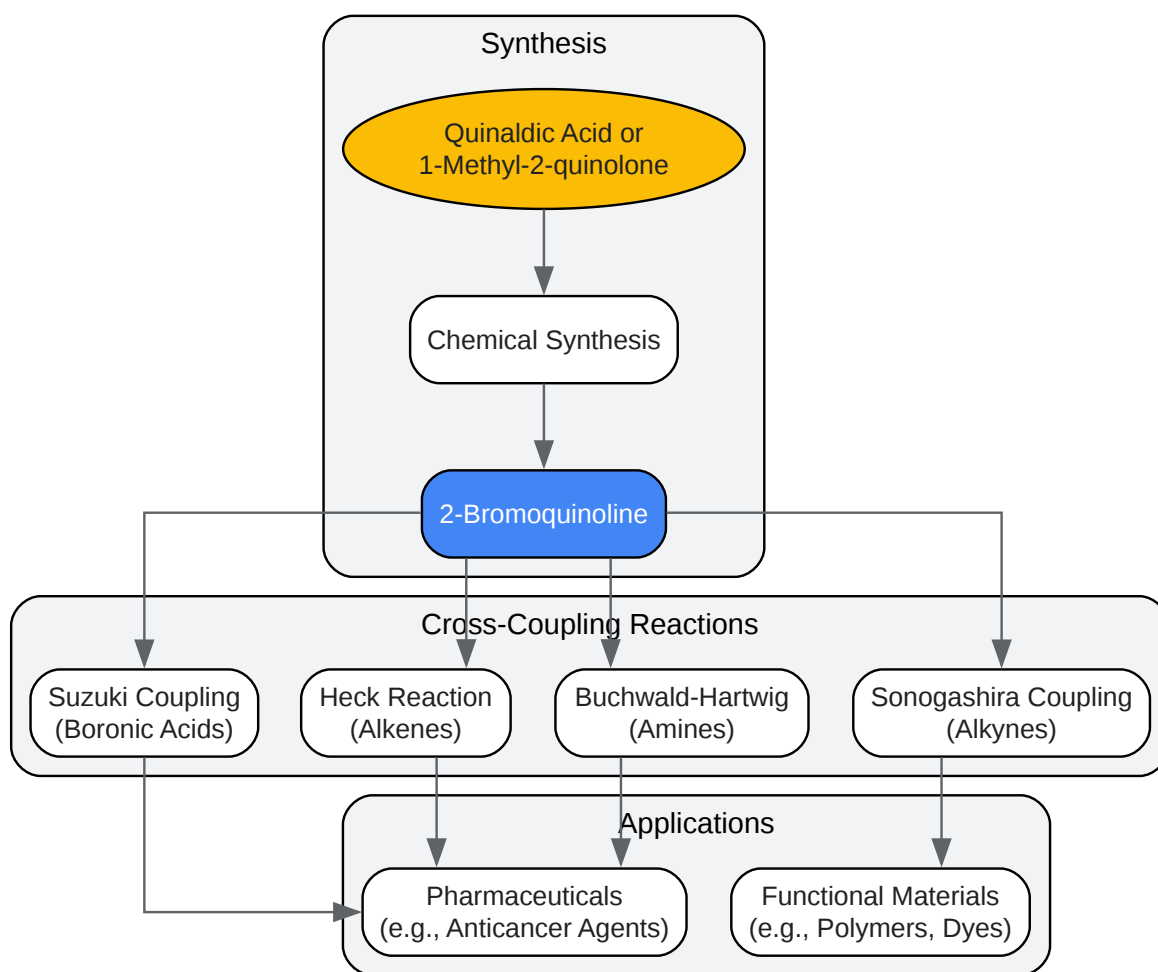
Reactivity Overview

The primary utility of **2-Bromoquinoline** in synthetic chemistry stems from its role as an aryl halide in transition metal-catalyzed cross-coupling reactions. These include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 2-aryl or 2-vinylquinolines.^[5]
- Heck Reaction: Coupling with alkenes to introduce substituted vinyl groups at the 2-position.^{[5][9]}

- Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynylquinolines.[5]
- Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.[10]

This reactivity makes **2-Bromoquinoline** an invaluable precursor for generating libraries of compounds for drug discovery and material science.[1]



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Caption: Synthetic utility and application workflow of **2-Bromoquinoline**.

Experimental Protocols

Detailed methodologies for the synthesis of **2-Bromoquinoline** and its subsequent use in a representative cross-coupling reaction and a biological assay are provided below.

Protocol 1: Synthesis of 2-Bromoquinoline from Quinaldic Acid

This protocol is adapted from modern synthetic methods for the bromination and decarboxylation of quinoline-2-carboxylic acid.^{[9][11]}

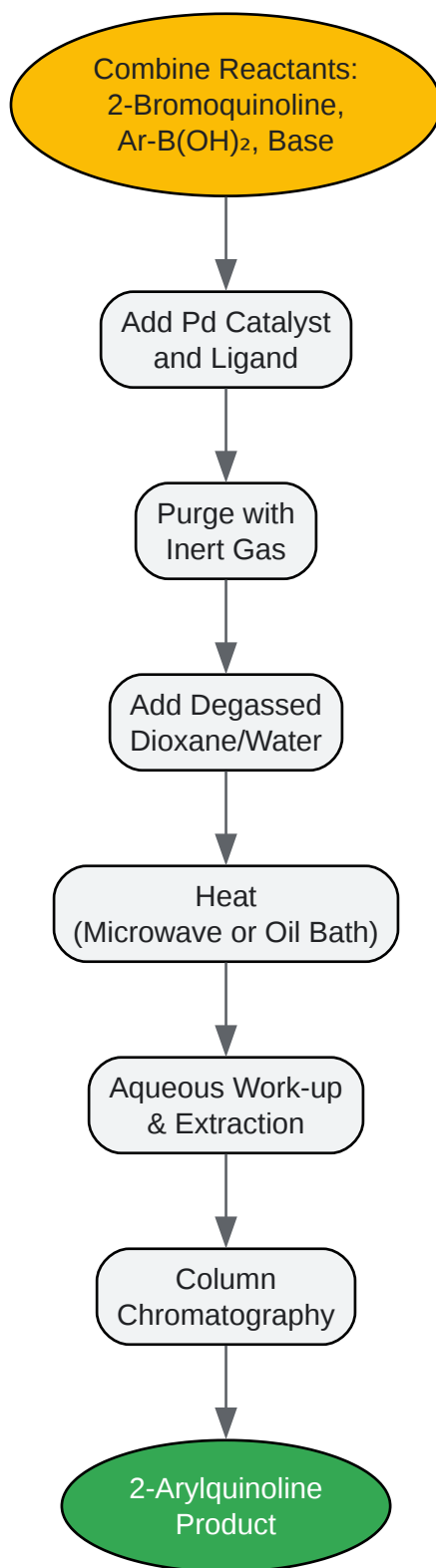
- **Reagent Preparation:** In a 25 mL Schlenk flask under an inert atmosphere, combine quinaldic acid (51.9 mg, 0.3 mmol), sodium carbonate (64.0 mg, 0.6 mmol), and sodium bromide (17.6 mg, 0.3 mmol).
- **Solvent Addition:** Add 2 mL of dibromomethane (CH_2Br_2) to the flask.
- **Reaction Initiation:** Add tert-butyl hypochlorite (32 μL , 0.3 mmol) to the mixture.
- **Incubation:** Place the sealed Schlenk flask in a preheated oil bath at 60 °C and stir for 20 hours.
- **Work-up:** After cooling to room temperature, remove the solvent under reduced pressure.
- **Purification:** Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate mixture to yield pure **2-bromoquinoline** (yields are typically around 75%).^[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This generalized protocol outlines the palladium-catalyzed coupling of **2-Bromoquinoline** with a generic arylboronic acid.

- **Vial Preparation:** To a microwave vial, add **2-Bromoquinoline** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K_3PO_4 , 3.0 equiv).
- **Catalyst System:** Add the palladium catalyst, for example, $\text{Pd}_2(\text{dba})_3$ (0.015 equiv), and a phosphine ligand such as XPhos (0.031 equiv).

- Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 5:1 ratio).
- Reaction: Heat the mixture in a microwave reactor to 100-120 °C for 10-30 minutes, or alternatively, heat in a conventional oil bath at 80-100 °C overnight.[\[12\]](#) Monitor reaction progress by TLC or LC-MS.
- Extraction: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), concentrate under vacuum, and purify the crude product by flash column chromatography.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

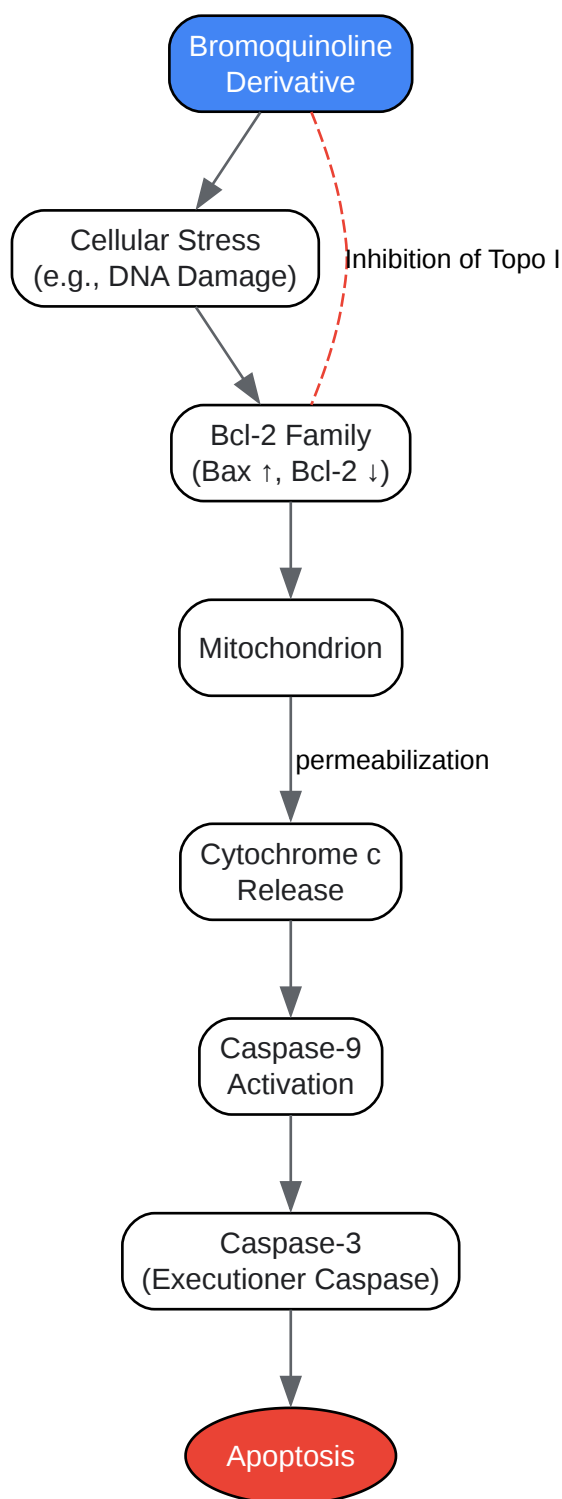
Application in Drug Development: Anticancer Potential

Quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.^[13] Bromoquinolines, including **2-Bromoquinoline**, are key precursors for synthesizing derivatives with potential anticancer properties.^[13] Studies on related brominated quinolines have demonstrated significant cytotoxic effects against various cancer cell lines.

Mechanism of Action

The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I.^{[3][14]}

- **Apoptosis Induction:** These compounds can trigger the intrinsic apoptotic pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (e.g., caspase-3), culminating in cell death.^{[15][16]}
- **Topoisomerase Inhibition:** Some quinoline derivatives can inhibit human topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication.^{[3][14]} Inhibition of this enzyme leads to DNA damage and cell death.



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Caption: Simplified intrinsic apoptosis signaling pathway potentially targeted by quinoline derivatives.

Table 3: In Vitro Anticancer Activity of Related Bromoquinoline Derivatives

While specific IC₅₀ data for **2-Bromoquinoline** is not widely published, the following table presents data for structurally related compounds, highlighting the potential of this chemical class.

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference Compound
6,8-dibromo-4(3H)quinazolinone deriv.	MCF-7 (Breast)	1.7 μg/mL	Doxorubicin
6-Bromo-5-nitroquinoline	HT29 (Colon)	Potency > 5-FU	5-Fluorouracil
5,7-Dibromo-8-hydroxyquinoline	C6 (Glioblastoma)	6.7 - 25.6 μg/mL	-
5,7-Dibromo-8-hydroxyquinoline	HeLa (Cervical)	6.7 - 25.6 μg/mL	-
5,7-Dibromo-8-hydroxyquinoline	HT29 (Colon)	6.7 - 25.6 μg/mL	-

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.[\[1\]](#)

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Seed cancer cells (e.g., HT29, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Treat the cells with various concentrations of the test compound (e.g., **2-Bromoquinoline** derivative) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
- **IC₅₀ Calculation:** Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.^[1]

Conclusion

2-Bromoquinoline is a high-value chemical intermediate with a well-established role in organic synthesis and a growing significance in drug discovery. Its accessible reactivity through modern cross-coupling techniques provides a reliable platform for the generation of diverse and complex quinoline derivatives. The demonstrated potent anticancer activity of related bromoquinolines underscores the importance of this scaffold for developing new therapeutic agents. The protocols and data presented in this guide offer a foundational resource for researchers and scientists aiming to explore and exploit the synthetic and biological potential of **2-Bromoquinoline**.

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References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. savemyexams.com [savemyexams.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 16. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
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